molecular formula C21H23ClN2O5S B11348414 Methyl 2-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 2-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11348414
M. Wt: 450.9 g/mol
InChI Key: ZNSYFNFSXPULGH-UHFFFAOYSA-N
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Description

Methyl 2-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is a complex organic compound with a variety of functional groups, including an ester, a secondary amide, and a sulfonamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Methyl 2-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of methyl 2-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with proteins, potentially inhibiting their activity. The ester and amide groups can also participate in various interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

methyl 2-[[1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H23ClN2O5S/c1-29-21(26)18-4-2-3-5-19(18)23-20(25)16-10-12-24(13-11-16)30(27,28)14-15-6-8-17(22)9-7-15/h2-9,16H,10-14H2,1H3,(H,23,25)

InChI Key

ZNSYFNFSXPULGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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